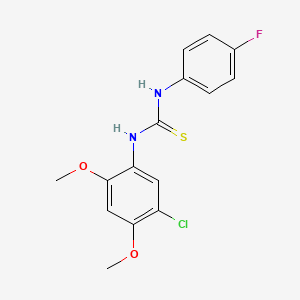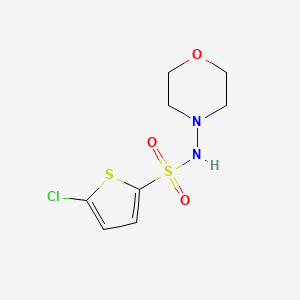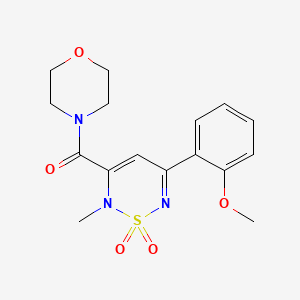
1-(2,6-difluorobenzoyl)-4-(phenylsulfonyl)piperazine
Overview
Description
DF-4 is a piperazine derivative that has been synthesized and studied for its potential use as a pharmaceutical agent, particularly in the treatment of various types of cancer. It has also been investigated for its potential applications in other areas, such as neuroscience and materials science. DF-4 is a relatively new compound, and much research is still needed to fully understand its properties and potential uses.
Scientific Research Applications
DF-4 has been the subject of extensive research in recent years due to its potential applications in various fields of science. In particular, it has been studied for its potential use as a cancer treatment. DF-4 has been shown to inhibit the growth of various types of cancer cells, including breast, lung, and colon cancer cells. It has also been investigated for its potential use in other areas, such as neuroscience and materials science.
Mechanism of Action
The exact mechanism of action of DF-4 is not yet fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. DF-4 has also been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects
DF-4 has been shown to have various biochemical and physiological effects. In addition to its anti-cancer properties, it has also been shown to have anti-inflammatory and antioxidant effects. DF-4 has also been shown to have neuroprotective effects, and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of DF-4 for lab experiments is its relatively low toxicity. It has been shown to be relatively safe for use in cell culture and animal studies. However, one of the limitations of DF-4 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are many potential future directions for research on DF-4. One area of interest is the development of new cancer treatments based on DF-4 and related compounds. DF-4 has also been investigated for its potential use in the treatment of other diseases, such as neurological disorders. In addition, there is ongoing research on the synthesis and characterization of new derivatives of DF-4 with improved properties and potential applications in various fields of science.
In conclusion, DF-4 is a promising compound that has been the subject of extensive research in recent years. Its potential applications in various fields of science, particularly in the treatment of cancer, make it an exciting area of research. While much is still unknown about the properties and potential uses of DF-4, ongoing research is likely to uncover new insights and potential applications for this promising compound.
Properties
IUPAC Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2,6-difluorophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-14-7-4-8-15(19)16(14)17(22)20-9-11-21(12-10-20)25(23,24)13-5-2-1-3-6-13/h1-8H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEPLHFLCXKBMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=C(C=CC=C2F)F)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4731587.png)
![3-amino-4-{[3-(4-morpholinyl)propyl]amino}-2H-chromen-2-one](/img/structure/B4731590.png)
![8-[2-(1-azepanyl)ethyl]-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4731598.png)

![benzyl {1-[(2,3-dimethylphenoxy)acetyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4731605.png)

![2-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-methylethyl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4731627.png)
![2-(4-methoxybenzyl)-8,9-dimethyl-7-[3-(4-morpholinyl)propyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4731642.png)


![1-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4731662.png)
![3-[({[3-(3-nitrophenyl)acryloyl]amino}carbonothioyl)amino]benzoic acid](/img/structure/B4731685.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-naphthamide](/img/structure/B4731689.png)

